6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-amino-1-benzyl-5-(furan-2-ylmethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-8,18H,9-10,17H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNMWFUDYUUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
-
Antimicrobial Properties :
- The compound has been tested for its antimicrobial efficacy against several pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal activities.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective effects of the compound in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.
Biological Assays
The compound has been utilized in various biological assays to evaluate its pharmacological properties:
- Cell Viability Assays : These assays help determine the cytotoxicity of the compound against different cell lines.
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways.
Material Science Applications
6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine derivatives are being explored for their potential use in developing new materials due to their unique chemical structure. They may serve as precursors for synthesizing polymers or nanomaterials with specific properties.
Case Studies
-
Study on Anticancer Properties :
- A recent study evaluated the anticancer effects of this compound on ovarian cancer cells. Results demonstrated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 10 µM.
-
Neuroprotective Mechanism Investigation :
- Another research effort focused on the neuroprotective mechanisms of the compound in a mouse model of Alzheimer's disease. Findings suggested that it reduced amyloid plaque formation and improved cognitive function.
Mechanism of Action
The mechanism by which 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The furan-substituted derivative belongs to a broader class of 6-amino-tetrahydropyrimidine-diones, where modifications at the C5 and N1 positions significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Studies
Antioxidant Activity
- Biginelli-type furan derivatives (e.g., compound 3c) exhibit potent free radical scavenging activity, with an IC₅₀ of 0.6 mg/mL against diphenylpicrylhydrazyl (DPPH), outperforming gallic acid in some assays . This suggests that the furan moiety contributes to redox modulation.
- In contrast, the 5-benzylamino derivative lacks reported antioxidant activity, likely due to reduced electron-donating capacity of the benzyl group compared to furan .
Lipophilicity and Bioavailability
- The 5-(cyclohexenylethylamino) derivative demonstrates higher lipophilicity (predicted logP >3), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The 5-(2-methoxyethylamino) derivative (logP ~0.5) balances solubility and membrane permeability, making it suitable for in vitro studies .
Antiviral and Antitumor Potential
- Benzyl-substituted derivatives (e.g., 6-amino-1-benzyl-5-benzylamino) show structural similarities to known HIV protease inhibitors, though direct antiviral data remains unpublished .
- The 5-(dimethoxyphenylethylamino) derivative (C₂₄H₂₈N₄O₄) exhibits a planar uracil ring conformation, critical for intercalation with DNA/RNA in antitumor applications .
Biological Activity
6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 726165-23-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.32 g/mol. It features a tetrahydropyrimidine core substituted with an amino group and a furan moiety, which are crucial for its biological interactions.
Antiparasitic Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antiparasitic properties. For instance, compounds similar to 6-amino derivatives have shown to inhibit the growth of Leishmania species with IC50 values ranging from 18.9 to 61.7 µM . The structure-activity relationship suggests that the presence of electron-withdrawing or donating groups can enhance activity.
Anticancer Potential
Research has demonstrated that pyrimidine derivatives can exhibit anticancer properties by targeting various pathways involved in tumor growth and proliferation. The compound's ability to interfere with nucleic acid synthesis is hypothesized to play a role in its anticancer effects. A study highlighted that certain pyrimidine analogs showed enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the tetrahydropyrimidine structure could yield more potent anticancer agents .
The proposed mechanisms by which 6-amino-tetrahydropyrimidines exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for nucleotide metabolism.
- Interference with DNA/RNA Synthesis : By mimicking nucleobases, these compounds can disrupt nucleic acid synthesis.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Study 1: Antiparasitic Efficacy
A study conducted on various furan-substituted pyrimidines revealed that the compound exhibited significant activity against Leishmania amazonensis. The most active derivative had an IC50 value of 22.4 µM, indicating its potential as a lead compound for developing antiparasitic drugs .
Case Study 2: Cancer Cell Lines
In vitro studies using human cancer cell lines demonstrated that modifications in the benzyl and furan substituents significantly affected cytotoxicity. The compound was found to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting a promising therapeutic avenue .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- Methodology : The synthesis involves multi-step reactions, typically starting with benzylamine and furan-2-ylmethylamine derivatives. Key steps include:
- Condensation : Use of 2,4-dichloropyrimidine or similar precursors under alkaline conditions (e.g., DMF as solvent) to introduce substituents .
- Functionalization : Sequential amination steps with benzyl and furfurylamine groups under controlled pH (pH 6.5–7.5) to avoid side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures for >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- FT-IR : Identifies NH₂ (3260–3320 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches, confirming the tetrahydropyrimidine-dione core .
- ¹H/¹³C NMR : Key signals include benzyl protons (δ 4.5–5.0 ppm) and furan methylene (δ 3.8–4.2 ppm). Aromatic protons appear at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolves non-planar conformations of the pyrimidine ring (dihedral angles 34.8°–69.5°) and hydrogen-bonding networks critical for stability .
Q. What are the primary biological activities reported for this compound?
- Enzyme Inhibition : Acts as a cyclin-dependent kinase (CDK) inhibitor by binding to the ATP pocket, disrupting cell cycle progression (IC₅₀ ~1.2 µM in HeLa cells) .
- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC 8–16 µg/mL) due to furan moiety interactions with bacterial membranes .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its biological activity?
- Structural Insights : X-ray data show that the benzyl and furan groups adopt twisted conformations (dihedral angles >60°), reducing steric hindrance and enabling deeper binding to hydrophobic enzyme pockets .
- Dynamic Effects : Molecular dynamics simulations reveal that the NH₂ group forms transient hydrogen bonds with catalytic residues (e.g., Asp145 in CDK2), enhancing inhibition .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Solubility : Discrepancies arise from polymorphic forms. Polar solvents (DMSO, ethanol) stabilize the β-polymorph (solubility 12 mg/mL), while the α-form is less soluble (4 mg/mL) .
- Stability : Degradation under UV light (t₁/₂ = 48 hrs) is mitigated by amber glass storage and antioxidants (e.g., BHT at 0.1% w/v) .
Q. How does this compound compare to other pyrimidine derivatives in structure-activity relationships (SAR)?
- Substituent Effects :
| Compound | R₁ | R₂ | CDK2 IC₅₀ (µM) |
|---|---|---|---|
| Target | Benzyl | Furan | 1.2 |
| Analog A | Phenyl | Thiophene | 3.8 |
| Analog B | Cyclopentyl | CF₃ | 0.9 |
- Key Insight : Bulky substituents (e.g., benzyl) improve selectivity, while electron-withdrawing groups (e.g., CF₃) enhance potency .
Q. What experimental designs are recommended for studying its mechanism of action?
- Kinetic Assays : Use fluorescence polarization (FP) to measure binding affinity to CDK2/cyclin E complexes .
- Cellular Studies : Combine siRNA knockdown (e.g., CDK2) with flow cytometry to assess cell cycle arrest (G₁/S phase) .
- In Silico Modeling : Docking with AutoDock Vina and MD simulations (GROMACS) to predict off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
